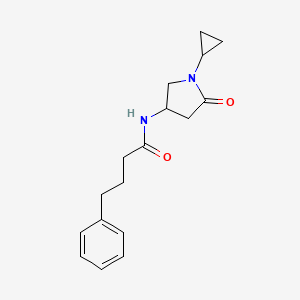![molecular formula C19H30N6OS B2715374 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 946211-30-9](/img/structure/B2715374.png)
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidine core would likely contribute significant aromatic character to the molecule, while the ethylthio, isopropylamino, and cyclohexanecarboxamide groups would add further complexity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrazolo[3,4-d]pyrimidine core might undergo reactions typical of aromatic compounds, while the ethylthio, isopropylamino, and cyclohexanecarboxamide groups could participate in a variety of other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyclohexanecarboxamide group could enhance its solubility in polar solvents, while the aromatic pyrazolo[3,4-d]pyrimidine core might increase its stability .科学的研究の応用
Anticancer and Anti-inflammatory Applications
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. The study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and tested them for cytotoxic activity against cancer cell lines HCT-116 and MCF-7, as well as for 5-lipoxygenase inhibition, which is relevant for anti-inflammatory applications. The structure-activity relationship (SAR) revealed insights into the compound modifications that enhance their biological activities (Rahmouni et al., 2016).
Antimicrobial Activity
Some derivatives of pyrazolopyrimidines have shown significant antimicrobial activity. Sraa Abu-Melha (2013) utilized a key intermediate, 2‐Cyano‐N‐(4,6‐dimethyl‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl)acetamide, for synthesizing new heterocycles with notable antimicrobial properties. This research indicates the potential of pyrazolopyrimidine derivatives in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance (Abu-Melha, 2013).
Antiviral Activity
The antiviral potential of benzamide-based 5-aminopyrazoles, which are closely related to pyrazolopyrimidines, has been explored by Hebishy et al. (2020). This study focused on derivatives showing remarkable activity against the avian influenza virus (H5N1). The identified compounds provide a foundation for developing new antiviral agents, showcasing the versatility of pyrazolopyrimidine derivatives in tackling viral pathogens (Hebishy et al., 2020).
Antioxidant Activities
The exploration of novel indane-amide substituted derivatives, including pyrazole, pyrimidine, and pyridine, has led to the discovery of compounds with promising antioxidant activities. The research conducted by Mohamed and El-Sayed (2019) indicates that some of these compounds exhibit significant activities, highlighting the potential of pyrazolopyrimidine derivatives in developing antioxidant agents (Mohamed & El-Sayed, 2019).
特性
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6OS/c1-4-27-19-23-16(22-13(2)3)15-12-21-25(17(15)24-19)11-10-20-18(26)14-8-6-5-7-9-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQAANFFFTWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3CCCCC3)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

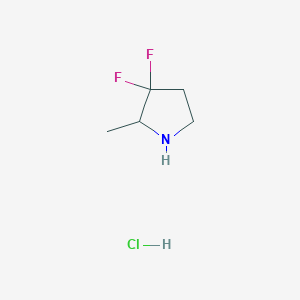
![N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2715295.png)
![Methyl 6-acetyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2715297.png)
![9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one](/img/structure/B2715298.png)
![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2715301.png)
![2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2715302.png)
![3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2715303.png)

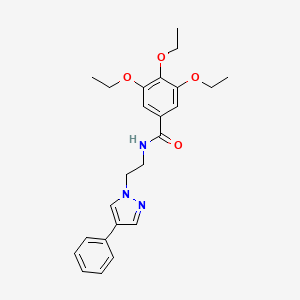
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715306.png)
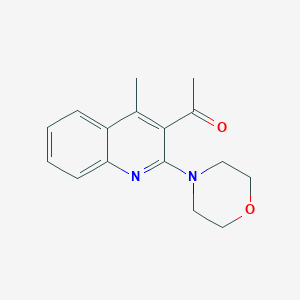
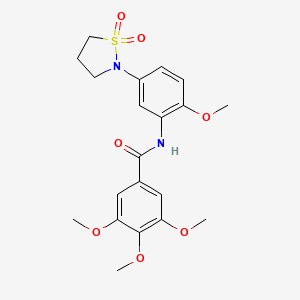
![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)
